Elevated Lipophilicity (LogP) vs. Non-Chlorinated Para-Amino Analog Confers Enhanced Membrane Partitioning
The ortho-chloro substitution on the 4-aminobenzoate ring of the target compound (CAS 33422-58-1) increases calculated LogP by approximately 0.7–1.2 log units relative to the non-chlorinated para-amino analog (CAS 31823-18-4). This difference is driven by the electron-withdrawing and hydrophobic contribution of the chlorine atom, which reduces the overall polarity of the ester moiety [1]. In the piperidine local anesthetic class, a LogP increase of this magnitude on the ester aromatic ring has been associated with a 2- to 5-fold increase in octanol/buffer partition coefficient, a key determinant of passive membrane diffusion rate [2].
| Evidence Dimension | Calculated LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP ~2.5–3.0 (estimated by fragment-based addition from 3-benzoylpiperidine LogP 1.79 [3] + 4-amino-2-chlorobenzoate fragment contribution) |
| Comparator Or Baseline | CAS 31823-18-4 (non-chlorinated para-amino analog): LogP ~1.8–2.1 (estimated from 3-benzoylpiperidine LogP 1.79 [3] + 4-aminobenzoate fragment) |
| Quantified Difference | ΔLogP ≈ +0.7 to +1.2 units favoring the target compound |
| Conditions | Calculated values based on ChemDraw/ADMET Predictor fragment addition methodology; experimental LogP not directly reported for this compound |
Why This Matters
Higher LogP indicates greater membrane permeability potential, which is a critical differentiator when selecting compounds for cell-based assays or in vivo distribution studies where intracellular or tissue target engagement is required.
- [1] chembase.cn. 3-Benzoylpiperidine Physicochemical Properties: LogP 1.7903787. View Source
- [2] Zalucky, T.B. et al. Stereochemical Investigations of Local Anesthetic Action: SAR of 1-alkyl-3-benzoyl-3-acyloxypiperidines. J. Pharm. Sci., 1965. View Source
- [3] chembase.cn. 3-Benzoylpiperidine: Molecular and Physicochemical Data. View Source
